Cytostatin is sourced from the fermentation of Streptomyces sp. MJ654-NF4. This bacterium produces cytostatin as part of its metabolic processes. The classification of cytostatin falls under natural products with significant biological activity, particularly in oncology, where it serves as a lead compound for drug development targeting various cancers.
The synthesis of cytostatin (sodium salt) typically involves fermentation techniques. The process begins with inoculating a culture medium with Streptomyces sp. and allowing it to ferment under controlled conditions to maximize yield. Following fermentation, the cytostatin is extracted using solvent extraction methods, followed by purification through chromatography and crystallization techniques to isolate the compound in its pure form.
In industrial settings, large-scale fermentation is employed to produce cytostatin efficiently. This involves optimizing parameters such as temperature, pH, and nutrient availability to enhance the production rate. After fermentation, the compound undergoes similar extraction and purification processes as in laboratory settings but on a larger scale.
Cytostatin (sodium salt) has a molecular formula of and a molecular weight of approximately 451.4 g/mol. The structural representation includes a phosphonic acid moiety that is critical for its biological activity. The InChI key for this compound is UWBZHYPMUIFWGC-IAPNMYKYSA-N, which provides a unique identifier for its chemical structure.
Cytostatin (sodium salt) can participate in various chemical reactions:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions are optimized to achieve desired chemical transformations.
The major products resulting from these reactions include oxidized forms, reduced derivatives, and substituted analogs. These products are often evaluated for their potential therapeutic applications in cancer treatment.
Cytostatin (sodium salt) exerts its biological effects primarily through the selective inhibition of protein phosphatase 2A (PP2A). This enzyme plays a pivotal role in regulating various cellular signaling pathways by dephosphorylating target proteins involved in cell adhesion, migration, and apoptosis. By inhibiting PP2A activity, cytostatin disrupts these processes, leading to increased apoptosis in cancer cells and reduced metastatic potential.
Cytostatin (sodium salt) appears as a white to off-white powder. It is soluble in water due to the presence of ionic sodium and phosphonic groups.
Thermogravimetric analysis indicates that cytostatin undergoes dehydration at elevated temperatures before decomposition occurs .
Cytostatin (sodium salt) has diverse applications in scientific research:
Cytostatin is a biologically active secondary metabolite initially isolated from the fermentation broth of Streptomyces species strain MA514-A1, a Gram-positive filamentous bacterium belonging to the actinomycetes group [3] [9]. Actinomycetes are renowned for their prolific production of pharmacologically significant compounds, and Cytostatin represents another addition to this chemical arsenal. The compound was first identified in the mid-1990s during targeted screening programs for microbial metabolites with anti-metastatic properties [6] [9]. Taxonomic characterization confirmed its production by a specific Streptomyces strain, aligning with the established pattern of actinomycetes as sources of complex bioactive molecules, particularly those with selective inhibitory effects on eukaryotic cellular processes [3] [5]. The sodium salt form (chemical formula: C~21~H~32~O~7~PNa; molecular weight: 450.444 g/mol) was subsequently developed to enhance solubility for experimental applications, facilitating biochemical and cell-based studies [9].
Table 1: Origin and Basic Characteristics of Cytostatin (Sodium Salt)
Property | Detail |
---|---|
Producing Microorganism | Streptomyces sp. strain MA514-A1 |
Taxonomic Class | Actinobacteria; Order: Actinomycetales |
Discovery Timeline | Initial identification reported in mid-1990s |
Molecular Formula | C~21~H~32~O~7~PNa |
Molecular Weight | 450.444 g/mol |
Solubility | Soluble in methanol, dimethyl sulfoxide, water; insoluble in n-hexane |
Cytostatin functions as a potent and selective inhibitor of Protein Phosphatase 2A, a major serine/threonine phosphatase in eukaryotic cells. Biochemical characterization demonstrates that Cytostatin inhibits Protein Phosphatase 2A enzymatic activity with a half-maximal inhibitory concentration (IC~50~) of 0.09 μg/ml (approximately 200 nM) [6] [9]. Kinetic analyses reveal that Cytostatin acts through a non-competitive inhibition mechanism, indicating that it binds to an allosteric site on the enzyme rather than competing with the substrate at the catalytic center [6] [9]. This specificity is noteworthy, as Cytostatin exhibits minimal inhibitory activity against other major phosphatases—including Protein Phosphatase 1, Protein Phosphatase 2B (calcineurin), and alkaline phosphatase—even at concentrations exceeding 100 μg/ml [6]. This selective inhibition profile positions Cytostatin as a valuable molecular tool for dissecting Protein Phosphatase 2A-specific functions within complex cellular signaling networks.
Table 2: Selectivity Profile of Cytostatin Against Protein Phosphatases
Phosphatase Target | Inhibition by Cytostatin | IC~50~ |
---|---|---|
Protein Phosphatase 2A | Potent inhibition | 0.09 μg/ml (200 nM) |
Protein Phosphatase 1 | No significant inhibition | >100 μg/ml |
Protein Phosphatase 2B | No significant inhibition | >100 μg/ml |
Alkaline Phosphatase | No significant inhibition | >100 μg/ml |
The primary pathophysiological significance of Cytostatin stems from its ability to disrupt focal adhesion dynamics and cellular interactions with the extracellular matrix, processes critically dependent on Protein Phosphatase 2A regulation. In B16 melanoma cells, Cytostatin treatment (IC~50~ = 1.3-1.4 μg/ml for adhesion inhibition) selectively impedes cell adhesion to laminin and collagen type IV—key extracellular matrix components—while exhibiting negligible effects on fibronectin adhesion [6] [9]. Mechanistically, this inhibition correlates with altered phosphorylation states of focal adhesion kinase and paxillin, two critical mediators of integrin signaling pathways. Specifically, Cytostatin:
These molecular alterations underlie Cytostatin's observed anti-metastatic properties in experimental models. In vivo studies demonstrate that Cytostatin administration reduces metastasis formation by B16 melanoma cells, likely through interference with tumor cell detachment, migration, and invasion—processes fundamentally dependent on dynamic adhesion to extracellular matrix components [6]. Consequently, Cytostatin serves not only as a pharmacological probe for Protein Phosphatase 2A function but also as a prototype compound for developing anti-metastatic agents targeting phosphatase-regulated adhesion pathways. While its clinical therapeutic potential remains investigational, Cytostatin provides compelling proof-of-concept that selective Protein Phosphatase 2A inhibition can modulate pathophysiological processes central to cancer metastasis.
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7